
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfur atom and a hydroxyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the reaction of ethyl-substituted thiolane derivatives with oxidizing agents. One common method is the oxidation of 3-ethylthiolane using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-1lambda6-thiolane-1,1-dione.
Reduction: Formation of 3-ethylthiolane derivatives.
Substitution: Formation of various substituted thiolane compounds.
科学的研究の応用
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Hydrazinyl-1lambda6-thiolane-1,1-dione
Uniqueness
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and amino analogs, the ethyl-substituted compound may exhibit different physical properties and interaction profiles with biological targets.
特性
分子式 |
C6H12O3S |
|---|---|
分子量 |
164.22 g/mol |
IUPAC名 |
3-ethyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)3-4-10(8,9)5-6/h7H,2-5H2,1H3 |
InChIキー |
GSLVFEIIUNRJSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCS(=O)(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


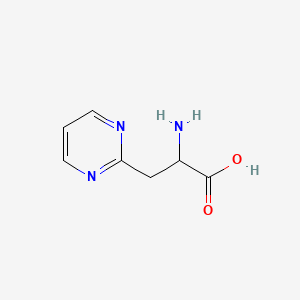
![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)



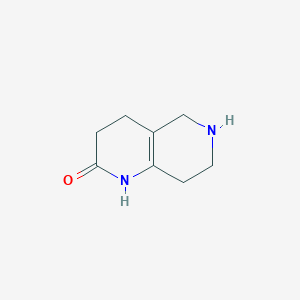
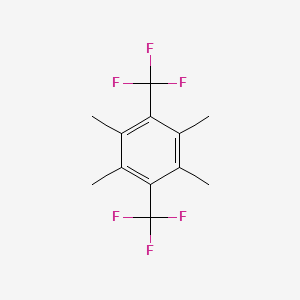
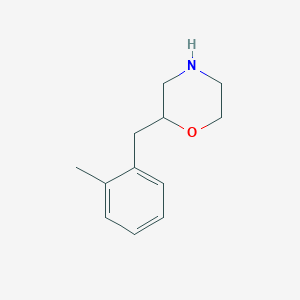

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
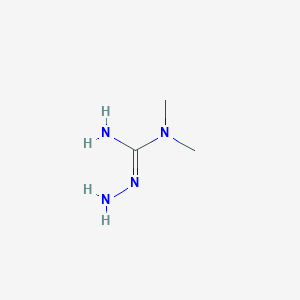
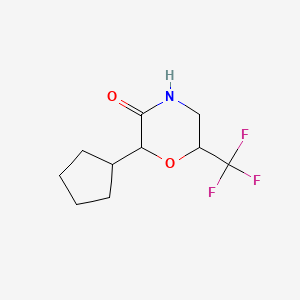
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

